molecular formula C9H8NaO4 B1260014 Aspirin sodium CAS No. 493-53-8

Aspirin sodium

Cat. No.: B1260014
CAS No.: 493-53-8
M. Wt: 203.15 g/mol
InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N
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Description

Aspirin sodium, also known as sodium acetylsalicylate, is a derivative of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often preferred in formulations where rapid solubility and absorption are desired.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspirin sodium is synthesized by reacting acetylsalicylic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_4 + \text{NaOH} \rightarrow \text{C}_9\text{H}_7\text{O}_4\text{Na} + \text{H}_2\text{O} ] In this reaction, acetylsalicylic acid (C₉H₈O₄) reacts with sodium hydroxide (NaOH) to form sodium acetylsalicylate (C₉H₇O₄Na) and water (H₂O).

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of acetylsalicylic acid with sodium hydroxide in aqueous solution. The reaction mixture is then filtered to remove any unreacted acetylsalicylic acid, and the filtrate is evaporated to obtain the crystalline product. The product is further purified by recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water, reverting back to acetylsalicylic acid and sodium hydroxide.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: this compound can be oxidized to form salicylic acid and acetic acid.

Common Reagents and Conditions:

    Hydrolysis: Water, mild heating.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Major Products Formed:

    Hydrolysis: Acetylsalicylic acid, sodium hydroxide.

    Esterification: Esters of acetylsalicylic acid.

    Oxidation: Salicylic acid, acetic acid.

Scientific Research Applications

Aspirin sodium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

Aspirin sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. By reducing the production of these mediators, this compound alleviates symptoms associated with inflammation and pain. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, reducing platelet aggregation and the risk of blood clots.

Comparison with Similar Compounds

    Acetylsalicylic Acid (Aspirin): The parent compound, widely used for its analgesic and anti-inflammatory properties.

    Sodium Salicylate: Another sodium salt of salicylic acid, used for similar therapeutic purposes.

    Ibuprofen: A nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory effects but different chemical structure and mechanism of action.

Uniqueness of Aspirin Sodium: this compound is unique in its rapid solubility and absorption compared to acetylsalicylic acid. This makes it particularly useful in formulations where quick onset of action is desired. Additionally, its sodium salt form can be advantageous in certain pharmaceutical preparations where the acidic nature of acetylsalicylic acid may be problematic.

Properties

CAS No.

493-53-8

Molecular Formula

C9H8NaO4

Molecular Weight

203.15 g/mol

IUPAC Name

sodium;2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);

InChI Key

DCNFJXWUPHHBKG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.[Na]

Key on ui other cas no.

493-53-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared using 25 gms. of aspirin, 8.65 gms. of sodium carbonate and 250 ml. of distilled water. The solution was stirred until complete solution occurred. A cold solution (5° C.) of tea was prepared by dissolving 6.25 gms. of instant tea in 750 ml. of distilled water. The two cold solutions were combined, maintained below 10° C. and stirred while 18.0 ml. of glacial acetic acid was added. After one hour an additional 25 ml. of glacial acetic acid was added in 5 ml. portions at 15 minute intervals. The mixture was stirred 20 minutes after the final acid addition, the coprecipitate collected by filtration after decanting the clear supernatant liquid and the coprecipitate thoroughly washed with 200 ml. of glycine buffer. The air dried material weighed 13 gms. Analysis of the coprecipitate showed in contained 95.5% aspirin, 3.67% tea constituent, 0.23% salicyclic acid and 0.6% water.
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Synthesis routes and methods II

Procedure details

An aqueous solution of sodium acetylsalicylate was prepared using 100.0 g. of aspirin, 34.6 g. of sodium carbonate hydrate and 1,425 ml. water at room temperature (25° C.). After solution of all solids had occurred, 30.0 g. of instant tea was added while stirring at room temperature. To the aqueous solution was added with rapid stirring in less than 30 seconds 280 ml. of 2N H2SO4 and stirring was continued for 15 minutes at room temperature. The pH of the reaction after acidification was 3.3. The aqueous slurry was immediately thereafter spray dired in a Nichols portable spray drier (Minor Type 53) using a Nitro atomizer having a rotational speed of 31,000 r.p.m. The operating temperatures were about 165° C. on the inlet side and less 80° C. on the exhaust side. Weight of the spray dried product was 158.5 g. Analysis of the spray dried product containing the coprecipitate showed it contained 55% aspirin, 0.64% salicylic acid and 2.7% water. Tea content of the spray dried product is approximately 18.8%.
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Synthesis routes and methods III

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared by adding 34.6 gms. of sodium carbonate hydrate and 100 gms. of aspirin to 600 ml. of distilled water stirring until all solids had dissolved and using an additional 320 ml. of distilled water to wash down the walls of the container. Twenty-five gms. of instant tea was added with stirring until the tea dissolved. To 750. ml. of cold distilled water (5° C.) was added 250 ml. of the aspirin-tea solution and 20 ml. of glacial acetic acid. After a period of one hour the remaining aspirin-tea solution was added in 50 ml. portions with glacial acetic acid being added after each addition, the first amount being 4.0 ml. and increasing each addition by 1.0 ml.; a stirring period of 10 minutes occurred between each addition. The coprecipitate was allowed to settle, the supernatant was decanted, the coprecipitate was washed with glycine buffer solution and collected by filtration. After air drying, the product weighted 79.2 gms. Analysis of the coprecipitate showed it contained 95.3% aspirin, 4.17% tea constituent, 0.03% salicylic acid and 0.50% water.
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Synthesis routes and methods IV

Procedure details

An aqueous solution of sodium acetylsalicylate was prepared using 50.0 g. of aspirin, 17.3 g. of sodium carbonate hydrate and 1,425 ml. water at room temperature (25° C.). After solution of all solids had occurred, 15.0 g. of instant tea was added while stirring at room temperature (25° C.). To the aqueous solution was added with rapid stirring in about 5-30 seconds 140 ml. of 2N H2SO4 and stirring was continued for 15 minutes at room temperature. The pH of the reaction mixture was after acidification was 2.6. The aqueous slurry under constant agitation was immediately thereafter spray dried in a Nichols portable spray drier (Minor Type 53) using a Nitro atomizer having a rotational speed of 31,000 r.p.m. The operating temperatures were 165° C. on the inlet side and exhaust temperatures were just under 80° C. The spray dried product weighed 76.2 g. and was light tan in color. Analysis of the spray dried product containing the coprecipitate showed it contained 56% aspirin, 0.32% salicylic acid and 1.8% water. Tea content of the spray dried product is approximately 18.8 weight %.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Sodium Acetylsalicylate?

A: Sodium Acetylsalicylate exerts its primary effect by irreversibly inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. [] This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. [, , , , ]

Q2: How does Sodium Acetylsalicylate’s inhibition of prostaglandin synthesis translate to its antipyretic effect?

A: Research suggests that Sodium Acetylsalicylate acts within the preoptic/anterior hypothalamus (PO/AH) region of the brain. [, , ] By inhibiting prostaglandin synthesis in this area, it counteracts the fever-inducing effects of pyrogens, which are believed to disrupt the thermoregulatory system. [, ]

Q3: Does Sodium Acetylsalicylate affect other cell types besides those involved in inflammation?

A: Yes, studies have shown that Sodium Acetylsalicylate can also inhibit the activation of neutrophils, immune cells involved in the inflammatory response. [] This inhibition is not solely due to prostaglandin inhibition and might involve modulation of calcium movement and intracellular cyclic AMP levels. []

Q4: What is the molecular formula and weight of Sodium Acetylsalicylate?

A: Sodium Acetylsalicylate is represented by the molecular formula C9H7O4Na and has a molecular weight of 202.14 g/mol. [, ]

Q5: Are there different crystalline forms of Sodium Acetylsalicylate?

A: Yes, research has identified three distinct crystalline forms of Sodium Acetylsalicylate: an anhydrate form, a dihydrate form, and a hemihydrate form of a 2:1 salt. [] These forms have been characterized using single-crystal X-ray diffraction. []

Q6: How does the physical form of Sodium Acetylsalicylate formulations impact their effect on gastrointestinal microbleeding?

A: Studies in dogs demonstrated that different buffered Sodium Acetylsalicylate formulations, although quantitatively similar, exhibited varying degrees of gastrointestinal microbleeding. [] The aqueous suspension showed the least bleeding, followed by the homogenous tablet, the encapsulated powder, and the core tablet, suggesting the physical form significantly influences gastrointestinal effects. []

Q7: How does the route of administration affect the antipyretic action of Sodium Acetylsalicylate?

A: Research in rabbits indicates that the route of administration significantly influences Sodium Acetylsalicylate’s antipyretic effect. [, ] Intrahypothalamic administration proved most effective, followed by intracerebroventricular, and lastly, intravenous injection. [, ] This suggests a central nervous system component to its antipyretic action. [, ]

Q8: Does Sodium Acetylsalicylate cross the blood-brain barrier?

A: Yes, studies demonstrate that Sodium Acetylsalicylate can penetrate the blood-brain barrier, with higher concentrations observed in the brain during hyperthermia, potentially explaining its enhanced antipyretic effect in febrile states. []

Q9: How is Sodium Acetylsalicylate metabolized?

A: Sodium Acetylsalicylate is metabolized primarily in the liver to salicylic acid, which is further conjugated and excreted in the urine. []

Q10: Has Sodium Acetylsalicylate been investigated in animal models of pain?

A: Yes, research using a rat model demonstrated the analgesic activity of Sodium Acetylsalicylate. [, ] The study also explored its relative potency compared to other analgesics like Acetaminophen and Codeine. [, ]

Q11: Are there any animal studies investigating the effect of Sodium Acetylsalicylate on thermoregulation during heat exposure?

A: Yes, studies in monkeys demonstrated that Sodium Acetylsalicylate improved tolerance to heat exposure. [] The compound reduced body temperature increases by enhancing heat-dissipating mechanisms, potentially via the central nervous system. []

Q12: Does the route of administration influence the gastrointestinal effects of Sodium Acetylsalicylate?

A: Research suggests that intravenous administration of Sodium Acetylsalicylate does not increase gastrointestinal blood loss compared to oral administration. [] This finding implies that the gastrointestinal side effects commonly associated with aspirin might be due to its local effect on the mucosa rather than a systemic effect. []

Q13: Are there efforts to develop controlled-release formulations of Sodium Acetylsalicylate?

A: Yes, research explored using O-carboxymethyl chitosan (O-CMCS) hydrogels for the controlled release of Sodium Acetylsalicylate. [, ] These hydrogels exhibited pH-sensitive drug release, suggesting potential applications for targeted delivery to the colon. [, ]

Q14: What analytical methods are commonly used to measure Sodium Acetylsalicylate concentrations?

A: Common methods include high-performance liquid chromatography (HPLC) and liquid scintillation counting, often coupled with techniques like combustion for sample preparation. [, ] These methods offer sensitivity and specificity for quantifying Sodium Acetylsalicylate and its metabolites in various biological matrices. [, ]

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